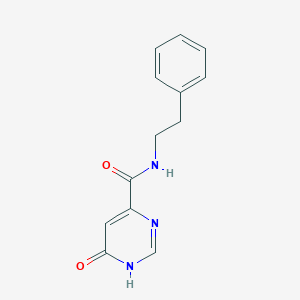

6-hydroxy-N-phenethylpyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-hydroxy-N-phenethylpyrimidine-4-carboxamide, also known as HPPC, is a pyrimidine derivative that has gained attention in scientific research due to its potential pharmacological properties. HPPC has been studied for its mechanism of action, biochemical and physiological effects, and potential use in various applications.

Applications De Recherche Scientifique

Biological Monitoring and Metabolism

- Biological monitoring of exposure to certain pyrimidine derivatives, such as pirimicarb, a pyrimidine-based insecticide, involves tracking hydroxypyrimidines in human urine to assess exposure levels. This methodology highlights the metabolism of pyrimidine compounds in mammals and their detection as metabolites in biological fluids (Hardt, Appl, & Angerer, 1999).

Diagnostic Biomarkers

- Investigation into pteridines, including various pteridine derivatives, in urine samples for noninvasive cancer diagnosis demonstrates the role of pyrimidine and pteridine pathways in cell metabolism and their potential as biomarkers for disease states. Elevated levels of certain pteridines were associated with cancer, highlighting the diagnostic application of metabolites derived from pyrimidine metabolism (Gamagedara, Gibbons, & Ma, 2011).

Therapeutic Potential and Drug Development

- The study of drugs like allopurinol, which is a pyrazolo[3,4-d]pyrimidine derivative, for the treatment of conditions such as hyperuricemia in neoplastic disease, demonstrates the therapeutic potential of modifying pyrimidine pathways. Allopurinol's effectiveness in reducing uric acid levels and preventing renal complications underlines the importance of pyrimidine derivatives in therapeutic interventions (Krakoff & Murphy, 1968).

Mechanistic Insights into Disease

- Pyrimidine degradation pathway defects, such as dihydropyrimidinase deficiency, illustrate the critical role of pyrimidine metabolism in human health. Studies on individuals with this deficiency provide insight into the metabolic consequences and potential neurological impact of disrupted pyrimidine metabolism (van Kuilenburg et al., 2007).

Mécanisme D'action

Mode of Action

Like other pyrimidine derivatives, it might interact with its targets by forming hydrogen bonds or hydrophobic interactions, leading to changes in the target’s function .

Biochemical Pathways

Pyrimidine derivatives are known to play a role in various biochemical processes, including DNA synthesis and repair, signal transduction, and enzyme regulation

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 6-hydroxy-N-phenethylpyrimidine-4-carboxamide’s action are currently unknown. Given the compound’s structural similarity to other pyrimidine derivatives, it might exhibit similar effects, such as modulation of enzyme activity or alteration of signal transduction pathways .

Propriétés

IUPAC Name |

6-oxo-N-(2-phenylethyl)-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c17-12-8-11(15-9-16-12)13(18)14-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,14,18)(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIBPCPAIODOPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-hydroxy-N-phenethylpyrimidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chlorophenyl)methyl]-7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2858860.png)

![tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate](/img/structure/B2858862.png)

![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenoxyethyl)urea](/img/structure/B2858866.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2858871.png)

![Tert-butyl N-[(3-fluorosulfonyloxyphenyl)methyl]carbamate](/img/structure/B2858875.png)

![2,3,4,5,6-pentamethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2858877.png)

![ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2858879.png)

![4-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2858880.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[benzyl(methyl)carbamoyl]benzoate](/img/structure/B2858882.png)

![6-(4-fluorophenyl)-3-methyl-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2858883.png)